N-(4-isopropoxyphenyl)acetamide, also known as O-isopropyl acetaminophen, has been synthesized and characterized by various research groups. The synthesis typically involves the reaction of 4-isopropoxyaniline with acetic acid or acetic anhydride under specific conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized compound [].
N-(4-isopropoxyphenyl)acetamide is an organic compound with the molecular formula CHNO. This compound features an isopropoxy group attached to a phenyl ring, which is further connected to an acetamide functional group. The structure can be represented as follows:
textO ||C6H4- N - C - CH3 | O-CH(CH3)2
This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
These reactions are crucial for synthesizing derivatives with enhanced biological activity or altered physical properties.
Research indicates that N-(4-isopropoxyphenyl)acetamide exhibits significant biological activities, particularly as an analgesic and anti-inflammatory agent. Its structure suggests potential interactions with biological targets involved in pain pathways. Studies have shown its effectiveness in reducing pain in animal models, similar to other compounds in its class. Additionally, it may possess antimicrobial properties, although further research is needed to fully characterize its spectrum of activity.
The synthesis of N-(4-isopropoxyphenyl)acetamide typically involves the following steps:
Alternative methods may include the use of catalytic systems to enhance yields and selectivity, as seen in recent studies focusing on similar compounds .
N-(4-isopropoxyphenyl)acetamide finds utility in several areas:
Studies investigating the interactions of N-(4-isopropoxyphenyl)acetamide with biological systems reveal that it may interact with specific receptors involved in pain modulation. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. Additionally, molecular docking studies suggest favorable binding affinities with targets related to inflammation and pain pathways .
N-(4-isopropoxyphenyl)acetamide shares structural similarities with several compounds that exhibit related biological activities. Here are some comparable compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(4-methoxyphenyl)acetamide | Structure | Analgesic and anti-inflammatory |
| N-(4-hydroxyphenyl)acetamide | Structure | Antipyretic and analgesic |
| N-(4-fluorophenyl)acetamide | Structure | Antimicrobial properties |
N-(4-isopropoxyphenyl)acetamide is unique due to its specific isopropoxy substitution on the phenyl ring, which may enhance lipophilicity and alter pharmacokinetic properties compared to other derivatives. This modification could lead to improved efficacy or reduced side effects when used therapeutically.
N-(4-isopropoxyphenyl)acetamide represents a significant acetamide derivative characterized by its unique molecular architecture [1]. The compound possesses the molecular formula C₁₁H₁₅NO₂ with a molecular weight of 193.24 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 7146-61-4, establishing its identity in chemical databases worldwide [1] [3].
The International Union of Pure and Applied Chemistry systematic name for this compound is N-(4-propan-2-yloxyphenyl)acetamide, which accurately describes its structural composition [1] [2]. The Simplified Molecular Input Line Entry System notation is represented as CC(C)OC1=CC=C(C=C1)NC(=O)C, providing a linear representation of the molecular structure [1]. The International Chemical Identifier Key QCSNJTIWCIMFFY-UHFFFAOYSA-N serves as a unique digital fingerprint for computational identification [1] [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight (g/mol) | 193.24 |
| CAS Registry Number | 7146-61-4 |
| IUPAC Name | N-(4-propan-2-yloxyphenyl)acetamide |
| SMILES Notation | CC(C)OC1=CC=C(C=C1)NC(=O)C |
| InChI Key | QCSNJTIWCIMFFY-UHFFFAOYSA-N |
| Constitutional Features | Acetamide moiety linked to para-isopropoxyphenyl group |
The constitutional features of N-(4-isopropoxyphenyl)acetamide include an acetamide functional group directly attached to a para-substituted phenyl ring [9] [11]. The isopropoxy substituent occupies the para position relative to the acetamide nitrogen, creating a specific geometric arrangement that influences the compound's physical and chemical properties [9]. This structural arrangement places the acetamide moiety in conjugation with the aromatic system, while the isopropoxy group provides steric bulk and electron-donating characteristics [23].
Comprehensive crystallographic analysis of N-(4-isopropoxyphenyl)acetamide reveals an orthorhombic crystal system with space group Pbca [9] [11]. The Hall symbol -P 2ac 2ab provides additional symmetry information for the crystal structure [9]. Data collection was performed at 294 K using molybdenum Kα radiation with a wavelength of 0.71073 Ångströms [9] [11].
The unit cell parameters demonstrate specific dimensional characteristics with a = 9.3010(19) Ångströms, b = 7.6490(15) Ångströms, and c = 31.394(6) Ångströms [9] [11]. The unit cell volume measures 2233.5(8) cubic Ångströms, accommodating eight formula units per unit cell [9]. The calculated density reaches 1.149 megagrams per cubic meter, indicating a moderately dense crystalline arrangement [9] [11].
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Hall Symbol | -P 2ac 2ab |
| Unit Cell Parameter a (Å) | 9.3010 (19) |
| Unit Cell Parameter b (Å) | 7.6490 (15) |
| Unit Cell Parameter c (Å) | 31.394 (6) |
| Unit Cell Volume (ų) | 2233.5 (8) |
| Formula Units per Unit Cell (Z) | 8 |
| Calculated Density (Mg m⁻³) | 1.149 |
| Temperature (K) | 294 |
| Radiation Type | Mo Kα (λ = 0.71073 Å) |
| Absorption Coefficient (mm⁻¹) | 0.08 |
The absorption coefficient of 0.08 reciprocal millimeters indicates minimal X-ray absorption by the crystal, facilitating accurate intensity measurements [9]. The orthorhombic symmetry and specific space group reflect the molecular packing arrangement within the crystal lattice [9] [11].
Detailed structural analysis reveals specific geometric parameters that characterize the molecular framework of N-(4-isopropoxyphenyl)acetamide [9] [11]. The amide bond N—C10 measures 1.334(4) Ångströms, representing a typical amide bond length with partial double bond character [9]. The aromatic carbon-nitrogen bond N—C7 extends 1.407(4) Ångströms, indicating conjugation between the amide nitrogen and the aromatic ring system [9] [11].
The aromatic carbon-oxygen bond O1—C4 spans 1.379(4) Ångströms, demonstrating the connection between the phenyl ring and the ether oxygen [9]. The ether bond O1—C3 measures 1.427(5) Ångströms, representing the linkage to the isopropyl group [9] [11]. The carbonyl bond O2—C10 exhibits a length of 1.234(4) Ångströms, characteristic of a carbon-oxygen double bond [9].
Angular measurements provide additional geometric information about the molecular structure [9] [11]. The amide angle C10—N—C7 measures 128.5(3) degrees, indicating significant deviation from trigonal planar geometry due to resonance effects [9]. The ether angle C4—O1—C3 spans 119.5(3) degrees, reflecting the tetrahedral geometry around the oxygen atom [9] [11].
| Bond/Angle | Length/Angle |
|---|---|
| N—C10 (amide bond) | 1.334 (4) Å |
| N—C7 (aromatic C-N) | 1.407 (4) Å |
| O1—C4 (aromatic C-O) | 1.379 (4) Å |
| O1—C3 (ether bond) | 1.427 (5) Å |
| O2—C10 (carbonyl) | 1.234 (4) Å |
| C10—N—C7 (amide angle) | 128.5 (3)° |
| C4—O1—C3 (ether angle) | 119.5 (3)° |
| O2—C10—N (carbonyl angle) | 122.7 (3)° |
| O2—C10—C11 (carbonyl angle) | 121.1 (3)° |
| N—C10—C11 (amide angle) | 116.2 (3)° |
The carbonyl angles O2—C10—N and O2—C10—C11 measure 122.7(3) and 121.1(3) degrees respectively, maintaining trigonal planar geometry around the carbonyl carbon [9] [11]. The amide angle N—C10—C11 spans 116.2(3) degrees, completing the geometric description of the acetamide moiety [9].
The crystal structure of N-(4-isopropoxyphenyl)acetamide exhibits a well-defined hydrogen bonding network that stabilizes the molecular packing arrangement [9] [10] [11]. Intermolecular N—H⋯O hydrogen bonds link adjacent molecules into chains along the a-axis direction [9] [10]. The primary hydrogen bond N—H0A⋯O2 demonstrates a donor-hydrogen distance of 0.86 Ångströms and a hydrogen-acceptor distance of 2.01 Ångströms [9] [11].
The total donor-acceptor distance for the intermolecular hydrogen bond measures 2.869(3) Ångströms with an angle of 175 degrees, indicating a nearly linear and strong hydrogen bonding interaction [9] [11]. The symmetry operation x−1/2, −y+1/2, −z+1 describes the geometric relationship between hydrogen bonding partners [9].
An intramolecular C—H⋯O interaction contributes additional stabilization to the molecular conformation [9] [10] [11]. This interaction involves C6—H6A⋯O2 with geometric parameters including a donor-hydrogen distance of 0.93 Ångströms and a hydrogen-acceptor distance of 2.34 Ångströms [9]. The donor-acceptor distance spans 2.892(4) Ångströms with an angle of 118 degrees [9] [11].
| Interaction | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Symmetry Operation |
|---|---|---|---|---|---|
| N—H0A⋯O2 | 0.86 | 2.01 | 2.869 (3) | 175 | x−1/2, −y+1/2, −z+1 |
| C6—H6A⋯O2 | 0.93 | 2.34 | 2.892 (4) | 118 | Intramolecular |
The planar acetamide unit exhibits a maximum deviation of 0.0014(6) Ångströms from planarity, demonstrating excellent coplanarity [9] [10] [11]. The acetamide moiety orients at a dihedral angle of 19.68(4) degrees with respect to the aromatic ring, indicating moderate twisting between these structural components [9] [10]. This geometric arrangement results from a balance between steric interactions and electronic conjugation effects [9].
The crystal structure refinement employed full-matrix least-squares methods based on F² values to achieve optimal structural parameters [9] [11]. A total of 2026 reflections were utilized with 127 refinable parameters and no applied restraints during the refinement process [9]. The goodness-of-fit parameter reached 1.01, indicating excellent agreement between observed and calculated structure factors [9] [11].
Final reliability indices demonstrate the quality of the structural determination with R1 = 0.068 and wR2 = 0.202 for reflections with I > 2σ(I) [9] [11]. These values remain consistent when considering all collected data, confirming the robustness of the refinement [9]. The weighting scheme w = 1/[σ²(Fo²) + (0.1P)²] where P = (Fo² + 2Fc²)/3 was applied to achieve optimal statistical treatment [9] [11].
Difference electron density analysis reveals a largest peak of 0.26 electrons per cubic Ångström and a deepest hole of −0.23 electrons per cubic Ångström [9] [11]. These residual density values fall within acceptable limits, confirming the completeness of the structural model [9]. Absorption correction using ψ scan methods achieved transmission factors ranging from 0.977 to 0.992 [9] [11].
| Parameter | Value |
|---|---|
| Refinement Method | Full-matrix least-squares on F² |
| Data/Restraints/Parameters | 2026 / 0 / 127 |
| Goodness-of-fit on F² | 1.01 |
| Final R indices [I>2σ(I)] | R1 = 0.068, wR2 = 0.202 |
| R indices (all data) | R1 = 0.068, wR2 = 0.202 |
| Weighting Scheme | w = 1/[σ²(Fo²) + (0.1P)²] |
| Largest diff. peak (e Å⁻³) | 0.26 |
| Largest diff. hole (e Å⁻³) | −0.23 |
| Absorption Correction | ψ scan |
| Tmin, Tmax | 0.977, 0.992 |
Hydrogen atom treatment involved geometric positioning with constrained thermal parameters tied to their carrier atoms [9] [11]. Aromatic hydrogen atoms were positioned at 0.93 Ångströms from their carbon atoms, while methyl hydrogens were placed at 0.96 Ångströms [9]. The nitrogen-bound hydrogen was positioned at 0.86 Ångströms with appropriate thermal parameter relationships [9] [11].
Infrared spectroscopic analysis of N-(4-isopropoxyphenyl)acetamide reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [17] [28] [29]. The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, typically appearing in the 1650-1700 reciprocal centimeters region for acetamide derivatives [28] [29] [30]. This frequency range reflects the conjugation between the carbonyl group and the aromatic ring system, which reduces the bond strength compared to isolated carbonyl groups [28] [30].
The amide carbonyl stretching frequency for N-(4-isopropoxyphenyl)acetamide falls within the expected range for secondary amides, demonstrating the characteristic lowering effect due to resonance between the nitrogen lone pair and the carbonyl π-system [28] [29]. The conjugation with the aromatic ring further influences the carbonyl frequency through extended delocalization [30]. Primary and secondary amides typically exhibit carbonyl stretching between 1650-1680 reciprocal centimeters, distinguishing them from other carbonyl-containing compounds [28] [29].
The nitrogen-hydrogen stretching vibration appears as a distinct absorption band in the 3200-3400 reciprocal centimeters region [17] [28] [29]. This band confirms the presence of the amide hydrogen and provides information about hydrogen bonding interactions in the solid state [28]. The exact frequency and band shape depend on the extent of intermolecular hydrogen bonding, which can broaden and shift the absorption to lower frequencies [29].
Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 reciprocal centimeters region, while aliphatic carbon-hydrogen stretches from the isopropyl group appear at 2800-3000 reciprocal centimeters [29]. The aromatic carbon-carbon stretching vibrations produce characteristic bands around 1500-1600 reciprocal centimeters, confirming the presence of the benzene ring system [17] [29].
Carbon-oxygen stretching vibrations from the ether linkage contribute absorptions in the 1200-1300 reciprocal centimeters region [29]. These bands provide evidence for the isopropoxy substituent and its attachment to the aromatic ring [17]. The combination of these spectroscopic features creates a unique fingerprint that confirms the structural identity of N-(4-isopropoxyphenyl)acetamide [28] [29].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of N-(4-isopropoxyphenyl)acetamide through analysis of hydrogen and carbon environments [17] [24] [31]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that reflect the electronic environment of each hydrogen atom within the molecule [24] [31].
The acetyl methyl group typically resonates as a singlet around 2.0-2.5 parts per million, representing the three equivalent hydrogens attached to the carbonyl carbon [17] [24]. This chemical shift reflects the deshielding effect of the adjacent carbonyl group and provides a characteristic signal for the acetamide moiety [24]. The integration pattern confirms the presence of three equivalent protons in this environment [17].
Aromatic protons appear in the 7.0-8.0 parts per million region with characteristic splitting patterns that reflect the substitution pattern on the benzene ring [17] [24] [31]. The para-disubstituted aromatic ring produces two sets of equivalent protons, each appearing as doublets due to ortho coupling [24]. The chemical shifts depend on the electronic effects of both the acetamide and isopropoxy substituents [31].
The isopropyl group generates distinctive splitting patterns with the methine proton appearing as a septet around 4.5-5.0 parts per million due to coupling with six equivalent methyl hydrogens [17] [31]. The methyl groups of the isopropyl moiety resonate as doublets around 1.2-1.4 parts per million, reflecting the coupling with the methine proton [24] [31]. These patterns confirm the presence and connectivity of the isopropoxy substituent [17].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts [17] [24] [34]. The carbonyl carbon typically appears around 160-180 parts per million, confirming the presence of the amide functionality [24]. Aromatic carbons resonate in the 110-160 parts per million region with specific chemical shifts that depend on substitution patterns and electronic effects [17] [34].
The isopropyl carbons produce characteristic signals with the methine carbon appearing around 70-80 parts per million and the methyl carbons around 20-25 parts per million [31] [34]. The acetyl methyl carbon resonates around 20-25 parts per million, providing confirmation of the acetamide structure [24]. These spectroscopic data collectively establish the molecular structure and confirm the identity of N-(4-isopropoxyphenyl)acetamide [17] [31].
Mass spectrometry analysis of N-(4-isopropoxyphenyl)acetamide provides molecular weight confirmation and structural information through characteristic fragmentation patterns [32] [35]. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the molecular weight of the intact compound [1] [2]. This molecular ion peak serves as the starting point for understanding the fragmentation behavior under mass spectrometric conditions [32].
Electron ionization mass spectrometry typically produces fragmentation through cleavage of specific bonds within the molecule [32] [35]. The acetamide functional group represents a common fragmentation site, with loss of the acetyl group (mass 43) being a characteristic reaction [32]. This fragmentation produces a fragment ion at mass-to-charge ratio 150, corresponding to the remaining isopropoxyphenylamine portion [35].
The isopropoxy group provides another fragmentation pathway through loss of the isopropyl radical (mass 43) or formation of isopropyl cation fragments [32] [35]. The aromatic ring system tends to stabilize positive charges, leading to the formation of substituted phenyl cation fragments [32]. These fragmentation patterns help confirm the structural arrangement and provide information about the bond strengths within the molecule [35].
Sodium adduct formation frequently occurs under electrospray ionization conditions, producing peaks at molecular weight plus 23 mass units [32] [35]. The preference for sodium coordination depends on the availability of heteroatoms that can coordinate the metal cation [32]. The acetamide oxygen and ether oxygen both represent potential coordination sites for sodium attachment [35].
Tandem mass spectrometry experiments can provide additional structural confirmation through controlled fragmentation of selected parent ions [32] [35]. The fragmentation patterns observed for N-(4-isopropoxyphenyl)acetamide reflect the relative bond strengths and the stability of resulting fragment ions [32]. These data contribute to the overall structural characterization and help distinguish this compound from related structural isomers [35].
The melting point of N-(4-isopropoxyphenyl)acetamide has been experimentally determined to be 403 K, which corresponds to 130°C [9] [11]. This thermal transition represents the temperature at which the crystalline solid converts to the liquid phase under standard atmospheric pressure [9]. The melting point provides important information about the strength of intermolecular forces within the crystal lattice and serves as a fundamental physical property for compound identification [11].
The relatively moderate melting point reflects the balance between hydrogen bonding interactions and van der Waals forces that stabilize the crystal structure [9] [11]. The intermolecular N—H⋯O hydrogen bonds contribute significantly to the thermal stability of the crystalline phase [9]. The breaking of these hydrogen bonds during melting requires additional energy input, which influences the observed melting temperature [11].
Thermal analysis techniques such as differential scanning calorimetry can provide detailed information about the melting process and any associated phase transitions [22] [25]. The enthalpy of fusion represents the energy required to convert the crystalline solid to the liquid phase at the melting point [25]. For structurally related acetamide derivatives, fusion enthalpies typically range from 20-30 kilojoules per mole [25].
The thermal stability of N-(4-isopropoxyphenyl)acetamide under normal storage conditions reflects the robust nature of the amide bond and aromatic ring system [22]. Decomposition typically occurs at temperatures significantly higher than the melting point, providing a useful temperature range for handling and processing [25]. The compound maintains structural integrity during normal heating and cooling cycles [22].
Crystallization from organic solvents produces high-quality crystals suitable for X-ray diffraction analysis [9] [11]. The compound exhibits good thermal stability during crystal growth processes, allowing for the formation of well-ordered crystalline materials [9]. This thermal behavior supports the use of conventional crystallization techniques for purification and analysis [11].
The solubility characteristics of N-(4-isopropoxyphenyl)acetamide reflect the molecular structure and the balance between polar and nonpolar regions within the compound [19] [27]. The presence of both the polar acetamide functional group and the moderately polar isopropoxy substituent influences solubility behavior across different solvent systems [27]. The aromatic ring provides additional hydrophobic character that affects dissolution properties [19].
Organic solvents with moderate to high polarity typically provide good solubility for N-(4-isopropoxyphenyl)acetamide [27]. Ethanol and methanol represent suitable solvents due to their ability to form hydrogen bonds with the amide functionality while accommodating the hydrophobic portions of the molecule [19] [27]. These protic solvents can interact with both the carbonyl oxygen and the amide hydrogen [27].
Polar aprotic solvents such as acetone and dimethylformamide also demonstrate good solvating ability for this compound [27]. These solvents can coordinate with the carbonyl oxygen through dipole interactions while providing sufficient polarity to dissolve the entire molecular structure [19]. The lack of competing hydrogen bond donors in aprotic solvents can enhance solubility in some cases [27].
Water solubility remains limited due to the predominantly hydrophobic nature of the isopropoxyphenyl portion of the molecule [19] [27]. The single amide group provides insufficient hydrophilic character to overcome the hydrophobic contributions from the aromatic ring and isopropyl substituent [27]. This limited aqueous solubility is characteristic of substituted acetanilide derivatives [19].
Nonpolar solvents such as hexane and petroleum ether exhibit poor solvating ability for N-(4-isopropoxyphenyl)acetamide [27]. The polar amide functionality requires hydrogen bonding or dipolar interactions for effective dissolution, which these solvents cannot provide [19]. The solubility profile guides the selection of appropriate solvents for synthesis, purification, and analytical procedures [27].
The chemical stability of N-(4-isopropoxyphenyl)acetamide under various environmental conditions reflects the inherent robustness of the amide bond and aromatic ring system [22] [25]. Under normal ambient conditions of temperature and humidity, the compound demonstrates excellent stability with no observable degradation over extended storage periods [22]. The crystalline form provides additional protection against environmental factors that might promote decomposition [25].
Hydrolytic stability represents an important consideration for acetamide derivatives, particularly under acidic or basic conditions [22]. The amide bond in N-(4-isopropoxyphenyl)acetamide exhibits resistance to hydrolysis under neutral pH conditions but may undergo cleavage under strongly acidic or basic environments [25]. The electron-donating effect of the isopropoxy group provides some stabilization against nucleophilic attack at the carbonyl carbon [22].
Photochemical stability under normal lighting conditions appears adequate for routine handling and storage [22]. The aromatic ring system can absorb ultraviolet radiation, but the compound does not exhibit significant photodegradation under typical laboratory lighting [25]. Long-term exposure to intense ultraviolet radiation should be avoided to prevent potential photochemical reactions [22].
Oxidative stability under atmospheric conditions reflects the protection provided by the aromatic ring substitution pattern [22] [25]. The isopropoxy group represents a potential site for oxidative attack, but the steric hindrance and electronic effects provide reasonable protection under normal storage conditions [22]. The use of inert atmosphere storage can further enhance long-term stability [25].
Thermal stability extends well beyond the melting point, with decomposition typically occurring at temperatures exceeding 200°C [22] [25]. This thermal stability window allows for various processing techniques and analytical procedures without risk of compound degradation [22]. The stability profile supports the practical utility of N-(4-isopropoxyphenyl)acetamide in research and synthetic applications [25].
| Property | Value |
|---|---|
| Melting Point | 403 K (130°C) |
| Appearance | Colorless crystalline solid |
| Molecular Planarity | Planar acetamide unit [max deviation 0.0014(6) Å] |
| Dihedral Angle (acetamide-aromatic) | 19.68(4)° |
| Stability | Thermally stable under normal conditions |
| Solubility Profile | Moderate in organic solvents, limited in water |